WP1066
Übersicht
Beschreibung
WP-1066 is a novel small molecule inhibitor that targets the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathways. It has shown significant potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. WP-1066 has been extensively studied for its anti-tumor activity and its ability to modulate immune responses .
Wirkmechanismus
Target of Action
WP1066, also known as (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) and Janus Kinase 2 (JAK2) . These proteins play crucial roles in various cellular processes, including cell growth, survival, and differentiation .
Mode of Action
This compound interacts with its targets by blocking the activation of STAT3 and JAK2 . Specifically, it inhibits IL-6 mediated STAT3 activation and JAK2-dependent cytokine signaling . This interaction results in the down-regulation of the upstream tyrosine kinase, JAK2 .
Biochemical Pathways
The inhibition of STAT3 and JAK2 by this compound affects several downstream pathways. It suppresses the expression of survival genes such as Bcl-2, induces apoptosis, and inhibits the basal and hypoxia-induced expression of HIF1a and HIF2a . Furthermore, it blocks the phosphorylation of STAT3 and its downstream signal transducer and activator of transcription-5, and extracellular signal-regulated kinase-1/2 pathways .
Pharmacokinetics
This compound exhibits excellent Central Nervous System (CNS) bioavailability with concurrent brain-to-blood concentration ratios ranging from 10:1 to 100:1 . Following a 40 mg/kg IV bolus administration, it reaches mean CNS and plasma peak concentrations of 57.6 µg/g (162.2 μM) and 0.6 µg /mL (1.8 μM), respectively . The oral bioavailability of this compound is estimated to be 36.3% .
Result of Action
The action of this compound leads to significant anti-tumor activity in a wide range of tumor cell lines . It induces apoptosis and inhibits the proliferation of cancer cells . Furthermore, it has been shown to significantly decrease tumor burden and increase the survival of tumor-bearing mice .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of certain cytokines and growth factors can affect the activation of the JAK2/STAT3 pathway . Additionally, the compound’s action may vary depending on the specific cellular environment, such as the presence of the JAK2 V617F mutation .
Biochemische Analyse
Biochemical Properties
WP1066 interacts with several key enzymes and proteins, most notably JAK2 and STAT3 . It inhibits the phosphorylation of JAK2 and degrades JAK2 protein, consequently blocking JAK2’s downstream signal transducer and activator of transcription (STAT3) as well as phosphoinositide-3-kinase pathways in a dose- and time-dependent manner . Moreover, this compound has been identified as a KV1.3 potassium channel blocker .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It significantly inhibits proliferation and induces apoptosis of cancer cells . This compound potently blocks constitutive and IL-6 induced STAT3 phosphorylation in cells in a dose-dependent manner . It also suppresses the expression of STAT3 dependent anti-apoptotic proteins including Bcl-xL and survivin .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with JAK2 and STAT3. This compound inhibits the phosphorylation of JAK2 and degrades JAK2 protein, thereby blocking its downstream signal transducer and activator of transcription (STAT3) as well as phosphoinositide-3-kinase pathways . Furthermore, this compound blocks KV1.3 channels in a dose-dependent manner with an IC50 of 3.2 μM and induces a hyperpolarizing shift of the steady-state inactivation curve .
Temporal Effects in Laboratory Settings
This compound demonstrates significant anti-tumor activity over time in laboratory settings. It has been shown to inhibit the growth of malignant glioma xenografts and decrease levels of phosphorylated STAT3 . Moreover, this compound has been shown to maintain tissue concentrations associated with drug activity in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound administered at 30mg/kg with a 12-hour delay, increased animal subject median survival to 58 days . Dose escalation of this compound to 60 mg/kg, administered simultaneously with another compound, completely abrogated the therapeutic combinatorial effect .
Metabolic Pathways
This compound is involved in the JAK2/STAT3 pathway, a critical metabolic pathway in many cancers . It inhibits the phosphorylation of JAK2 and degrades JAK2 protein, thereby blocking its downstream signal transducer and activator of transcription (STAT3) as well as phosphoinositide-3-kinase pathways .
Transport and Distribution
Studies have shown that this compound is capable of achieving and maintaining tissue concentrations associated with drug activity in vivo . Following administration, this compound was found to accumulate in tumor tissue many fold greater than the simultaneously measured plasma concentration .
Subcellular Localization
Given its role as an inhibitor of JAK2 and STAT3, it is likely that this compound interacts with these proteins in the cytoplasm where JAK-STAT signaling occurs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: WP-1066 is synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 2-bromopyridine, undergoes bromination to form 6-bromo-2-pyridine.
Nitrile Formation: The brominated compound is then reacted with a cyanating agent to introduce the nitrile group, forming 6-bromo-2-cyanopyridine.
Industrial Production Methods: Industrial production of WP-1066 involves scaling up the synthetic route described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Arten von Reaktionen: WP-1066 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: WP-1066 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können an WP-1066 durchgeführt werden, um seine funktionellen Gruppen zu modifizieren.
Substitution: WP-1066 kann Substitutionsreaktionen eingehen, insbesondere an den Brom- und Nitrilpositionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Es können gängige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.
Reduktion: Es werden typischerweise Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Für Substitutionsreaktionen können Nukleophile wie Amine oder Thiole verwendet werden.
Hauptprodukte:
Oxidationsprodukte: Verschiedene oxidierte Derivate von WP-1066.
Reduktionsprodukte: Reduzierte Formen von WP-1066 mit modifizierten funktionellen Gruppen.
Substitutionsprodukte: Substituierte Derivate mit verschiedenen funktionellen Gruppen an den Brom- oder Nitrilpositionen.
Wissenschaftliche Forschungsanwendungen
WP-1066 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: WP-1066 hat sich in präklinischen Studien als vielversprechend für die Behandlung verschiedener Krebsarten erwiesen, darunter Glioblastom, Bauchspeicheldrüsenkrebs und akute myeloische Leukämie
5. Wirkmechanismus
WP-1066 entfaltet seine Wirkung durch Hemmung der JAK2- und STAT3-Pfade. Die Verbindung bindet an JAK2 und verhindert so dessen Phosphorylierung und die anschließende Aktivierung von STAT3. Diese Hemmung führt zur Herunterregulation von STAT3-Zielgenen, die an Zellproliferation, Überleben und Immunflucht beteiligt sind. Darüber hinaus induziert WP-1066 Apoptose in Krebszellen, indem es Caspase-Pfade aktiviert und die Zellzyklusarretierung fördert .
Vergleich Mit ähnlichen Verbindungen
WP-1066 wird mit anderen JAK2- und STAT3-Inhibitoren wie AG490 und Ruxolitinib verglichen. Während AG490 ein Inhibitor der früheren Generation mit begrenzter In-vivo-Aktivität ist, hat WP-1066 in präklinischen Studien eine überlegene Potenz und Wirksamkeit gezeigt. Ruxolitinib, ein klinisch zugelassenes JAK1/2-Inhibitor, hat im Vergleich zu WP-1066 ein breiteres Zielprofil, das selektiver für JAK2 und STAT3 ist .
Ähnliche Verbindungen:
AG490: Ein JAK2-Inhibitor der früheren Generation mit begrenzter In-vivo-Aktivität.
Ruxolitinib: Ein klinisch zugelassenes JAK1/2-Inhibitor mit einem breiteren Zielprofil.
Tofacitinib: Ein weiterer JAK-Inhibitor mit Aktivität gegen mehrere Mitglieder der JAK-Familie
WP-1066 zeichnet sich durch seine Selektivität für JAK2 und STAT3 aus, was es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht.
Eigenschaften
IUPAC Name |
(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-12(13-6-3-2-4-7-13)20-17(22)14(11-19)10-15-8-5-9-16(18)21-15/h2-10,12H,1H3,(H,20,22)/b14-10+/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUAJMPDXIRPKO-LQELWAHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235007 | |
Record name | WP 1066 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857064-38-1 | |
Record name | WP 1066 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857064381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WP 1066 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12679 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | WP 1066 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WP1066 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | WP-1066 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63V8AIE65T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.